Iodomethyl dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodomethyl dodecanoate is an organic compound that belongs to the class of iodinated fatty acid esters It is characterized by the presence of an iodine atom attached to a methylene group, which is further connected to a dodecanoate (lauric acid) moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iodomethyl dodecanoate can be synthesized through the iodination of methyldodecanoate. The process typically involves the reaction of methyldodecanoate with iodine in the presence of a suitable catalyst, such as red phosphorus or phosphorus triiodide. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of iodomethyldodecanoate may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Iodomethyl dodecanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of methyldodecanoic acid.
Reduction Reactions: The compound can be reduced to methyldodecanoate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: this compound can be oxidized to form dodecanoic acid derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed:
Substitution: Methyldodecanoic acid.
Reduction: Methyldodecanoate.
Oxidation: Dodecanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Iodomethyl dodecanoate has several applications in scientific research:
Biology: Studied for its potential antimicrobial properties due to the presence of the iodine atom.
Medicine: Investigated for its potential use in radiolabeling and imaging techniques.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of iodomethyldodecanoate involves the interaction of the iodine atom with various molecular targets. The iodine atom can participate in halogen bonding, influencing the reactivity and stability of the compound. In biological systems, the iodine atom may interact with proteins and enzymes, potentially leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Iodomethane: A simpler iodinated compound used in organic synthesis.
Dodecanoic Acid: The parent fatty acid without the iodine atom.
Methyldodecanoate: The ester form of dodecanoic acid without the iodine atom.
Uniqueness: Iodomethyl dodecanoate is unique due to the presence of both the iodine atom and the long-chain fatty acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C13H25IO2 |
---|---|
Molekulargewicht |
340.24 g/mol |
IUPAC-Name |
iodomethyl dodecanoate |
InChI |
InChI=1S/C13H25IO2/c1-2-3-4-5-6-7-8-9-10-11-13(15)16-12-14/h2-12H2,1H3 |
InChI-Schlüssel |
HEKASFIFSNCXKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.